2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide

Catalog No.
S14176256
CAS No.
M.F
C9H13IN4O
M. Wt
320.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)pr...

Product Name

2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide

IUPAC Name

2-amino-2-cyclopropyl-3-(4-iodopyrazol-1-yl)propanamide

Molecular Formula

C9H13IN4O

Molecular Weight

320.13 g/mol

InChI

InChI=1S/C9H13IN4O/c10-7-3-13-14(4-7)5-9(12,8(11)15)6-1-2-6/h3-4,6H,1-2,5,12H2,(H2,11,15)

InChI Key

VGQJGQMBRGETME-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CN2C=C(C=N2)I)(C(=O)N)N

2-Amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide is a chemical compound characterized by its unique structural features, including a cyclopropyl group and an iodine atom attached to a pyrazole ring. Its molecular formula is C9H11IN2OC_9H_{11}IN_2O, and it has a molecular weight of approximately 306.10 g/mol. This compound is of interest due to its potential applications in medicinal chemistry and its unique reactivity profile stemming from the presence of the iodine atom, which can facilitate various

, including:

  • Oxidation: It can be oxidized to yield corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the iodine atom into less reactive groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

These reactions enable the compound to serve as a versatile building block in organic synthesis.

Research indicates that 2-amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide exhibits potential biological activities. It has been investigated for its antimicrobial and antifungal properties, suggesting possible applications in treating infections. Additionally, studies have explored its role in drug development, particularly in creating compounds with specific therapeutic effects .

The synthesis of 2-amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. A common method includes:

  • Cyclization: The reaction of cyclopropyl hydrazine with an appropriate iodinated precursor under basic conditions is a key step.
  • Reagents: Potassium carbonate is often used as a base, with dimethylformamide serving as the solvent at elevated temperatures.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity .

The compound has various applications across different fields:

  • Medicinal Chemistry: It is explored for its potential therapeutic properties, particularly in developing new drugs targeting specific diseases.
  • Agricultural Chemistry: Its antimicrobial properties may find use in agricultural applications for crop protection.
  • Material Science: As a building block for more complex molecules, it can be utilized in synthesizing specialty chemicals and materials .

Interaction studies have shown that 2-amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide can engage with various biological targets. Its mechanism of action may involve inhibition of certain enzymes or receptors, leading to observed biological effects. The specific pathways and targets can vary depending on the context of its application and further research is needed to elucidate these interactions fully .

Several compounds share structural similarities with 2-amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-2-cyclopropyl-3-(4-chloro-1H-pyrazol-1-yl)propanamideChlorine instead of iodineGenerally less reactive than the iodine variant
2-Amino-2-cyclopropyl-3-(4-bromo-1H-pyrazol-1-yl)propanamideBromine instead of iodineIntermediate reactivity between chlorine and iodine
2-Amino-2-cyclopropyl-3-(4-fluoro-1H-pyrazol-1-yl)propanamideFluorine instead of iodineLower reactivity; often used in medicinal chemistry for different pharmacological profiles

Uniqueness: The presence of the iodine atom in 2-amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom facilitates specific interactions that are not possible with other halogens, making this compound particularly interesting for further exploration in both synthetic and biological contexts .

Core Structural Features

The compound’s structure comprises three distinct components:

  • A cyclopropyl group fused to the central carbon atom, introducing steric strain and conformational rigidity.
  • A 4-iodo-1H-pyrazol-1-yl moiety that facilitates halogen bonding and electrophilic substitution reactions.
  • A propanamide backbone providing hydrogen-bonding capabilities and metabolic stability.
Molecular PropertyValue
Molecular FormulaC₈H₁₂IN₃O
Molecular Weight320.13 g/mol
CAS Registry Number1343587-73-4
IUPAC Name2-Amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide

The iodine atom at the pyrazole ring’s 4-position enhances polarizability, enabling interactions with biological targets such as enzymes and membrane proteins.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key groups:

  • Cyclopropyl protons: δ 0.5–1.2 ppm (multiplet, 4H).
  • Pyrazole ring protons: δ 7.8–8.2 ppm (singlet, 1H).
  • Amide protons: δ 6.5–7.0 ppm (broad, 2H).Infrared (IR) spectroscopy confirms the presence of amide (1650–1680 cm⁻¹) and primary amine (3300–3500 cm⁻¹) functional groups.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

320.01341 g/mol

Monoisotopic Mass

320.01341 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types